(+/-)-Hymenin
Overview
Description
(+/-)-Hymenin is a marine sponge alkaloid characterized by its unique fused pyrrolo[2,3-c]azepin-8-one ring system. This natural product, along with stevensine, hymenialdisine, and debromohymenialdisine, belongs to the primary family of sponge metabolites containing either a 2-aminoimidazole (AI) or glycocyamidine appendage (Xu et al., 1997).
Synthesis Analysis
Scientific Research Applications
Vascular Smooth Muscle Antagonism : Hymenin is known to act as a competitive antagonist of β2-adrenoceptors in vascular smooth muscles. This property was detailed in a study by Kobayashi, Nakamura, and Ohizumi (1988) published in "Experientia" (Kobayashi, Nakamura, & Ohizumi, 1988).
Anti-inflammatory and Cytotoxic Activities : A study by Mohamed et al. (2020) in "Natural Product Research" revealed that Hymenin from Ambrosia maritima L. exhibits potential anti-inflammatory and cytotoxic activities, particularly showing high selectivity to COX-1 and inhibition of Nitric Oxide (NO) (Mohamed et al., 2020).
Broader Biological Activities : Silva et al. (2022) conducted a systematic review in "Research, Society and Development," highlighting that tannings and flavonoids in Hymenaea species, which include Hymenin, have potential applications in antifungal, termiticidal, antioxidant, antibacterial, antidiarrheal, antiulcer, anti-inflammatory, myorelaxant, antiviral, and larvicidal treatments (Silva et al., 2022).
Production in Parthenium hysterophorus Plants : According to research by de la Fuente et al. (2000) in "Phytochemistry," Hymenin is a sesquiterpene lactone produced by Parthenium hysterophorus plants (de la Fuente et al., 2000).
Neuroprotective Properties : A study by Leirós et al. (2015) in "ACS Chemical Neuroscience" found that Hymenin demonstrates significant neuroprotective ability under stress conditions, particularly in protecting primary cortical neurons from induced oxidative stress (Leirós et al., 2015).
Importance in Alkaloid Synthesis : The synthesis of 2-Debromohymenin, a key component of the oroidin alkaloids, is crucial for understanding the structure and function of these alkaloids. This aspect was explored by Singh et al. (2020) in "Organic Letters" (Singh et al., 2020).
properties
IUPAC Name |
4-(2-amino-1H-imidazol-5-yl)-2,3-dibromo-4,5,6,7-tetrahydro-1H-pyrrolo[2,3-c]azepin-8-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11Br2N5O/c12-7-6-4(5-3-16-11(14)17-5)1-2-15-10(19)8(6)18-9(7)13/h3-4,18H,1-2H2,(H,15,19)(H3,14,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRMGABUTBNWSLA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)C2=C(C1C3=CN=C(N3)N)C(=C(N2)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11Br2N5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30433004 | |
Record name | (+/-)-Hymenin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30433004 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
389.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(+/-)-Hymenin | |
CAS RN |
154569-13-8 | |
Record name | (+/-)-Hymenin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30433004 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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